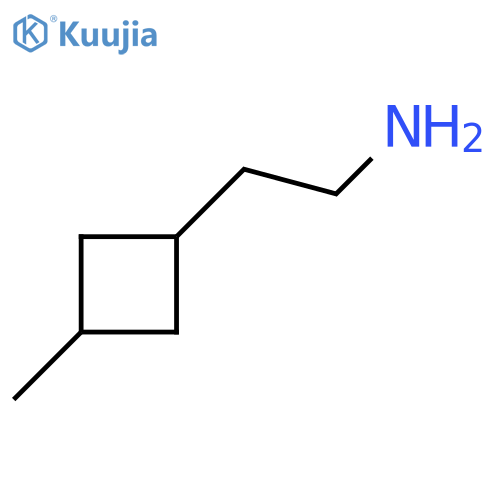Cas no 1694374-22-5 (2-(3-Methylcyclobutyl)ethan-1-amine)

1694374-22-5 structure
商品名:2-(3-Methylcyclobutyl)ethan-1-amine
CAS番号:1694374-22-5
MF:C7H15N
メガワット:113.200701951981
MDL:MFCD28098008
CID:5617236
PubChem ID:84078318
2-(3-Methylcyclobutyl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(3-methylcyclobutyl)ethan-1-amine
- 1694374-22-5
- EN300-2978103
- SCHEMBL14388984
- 2-(3-Methyl-cyclobutyl)-ethylamine
- Cyclobutaneethanamine, 3-methyl-
- 2-(3-Methylcyclobutyl)ethan-1-amine
-
- MDL: MFCD28098008
- インチ: 1S/C7H15N/c1-6-4-7(5-6)2-3-8/h6-7H,2-5,8H2,1H3
- InChIKey: AEVQSWWVDSNVSX-UHFFFAOYSA-N
- ほほえんだ: NCCC1CC(C)C1
計算された属性
- せいみつぶんしりょう: 113.120449483g/mol
- どういたいしつりょう: 113.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 64.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- 密度みつど: 0.856±0.06 g/cm3(Predicted)
- ふってん: 131.9±8.0 °C(Predicted)
- 酸性度係数(pKa): 10.52±0.10(Predicted)
2-(3-Methylcyclobutyl)ethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2978103-5g |
2-(3-methylcyclobutyl)ethan-1-amine |
1694374-22-5 | 5g |
$2816.0 | 2023-09-06 | ||
| Enamine | EN300-2978103-0.25g |
2-(3-methylcyclobutyl)ethan-1-amine |
1694374-22-5 | 95.0% | 0.25g |
$801.0 | 2025-03-19 | |
| Enamine | EN300-2978103-10.0g |
2-(3-methylcyclobutyl)ethan-1-amine |
1694374-22-5 | 95.0% | 10.0g |
$3746.0 | 2025-03-19 | |
| Enamine | EN300-2978103-5.0g |
2-(3-methylcyclobutyl)ethan-1-amine |
1694374-22-5 | 95.0% | 5.0g |
$2525.0 | 2025-03-19 | |
| Enamine | EN300-2978103-1.0g |
2-(3-methylcyclobutyl)ethan-1-amine |
1694374-22-5 | 95.0% | 1.0g |
$871.0 | 2025-03-19 | |
| Enamine | EN300-2978103-10g |
2-(3-methylcyclobutyl)ethan-1-amine |
1694374-22-5 | 10g |
$4176.0 | 2023-09-06 | ||
| Enamine | EN300-2978103-0.05g |
2-(3-methylcyclobutyl)ethan-1-amine |
1694374-22-5 | 95.0% | 0.05g |
$732.0 | 2025-03-19 | |
| Enamine | EN300-2978103-0.5g |
2-(3-methylcyclobutyl)ethan-1-amine |
1694374-22-5 | 95.0% | 0.5g |
$836.0 | 2025-03-19 | |
| Enamine | EN300-2978103-2.5g |
2-(3-methylcyclobutyl)ethan-1-amine |
1694374-22-5 | 95.0% | 2.5g |
$1707.0 | 2025-03-19 | |
| Enamine | EN300-2978103-0.1g |
2-(3-methylcyclobutyl)ethan-1-amine |
1694374-22-5 | 95.0% | 0.1g |
$767.0 | 2025-03-19 |
2-(3-Methylcyclobutyl)ethan-1-amine 関連文献
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
1694374-22-5 (2-(3-Methylcyclobutyl)ethan-1-amine) 関連製品
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 307-59-5(perfluorododecane)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
